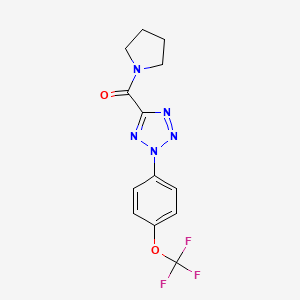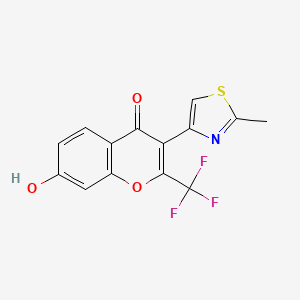
7-hydroxy-3-(2-methylthiazol-4-yl)-2-(trifluoromethyl)-4H-chromen-4-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
7-hydroxy-3-(2-methylthiazol-4-yl)-2-(trifluoromethyl)-4H-chromen-4-one, commonly known as TMC-151, is a synthetic compound that belongs to the class of coumarin derivatives. It has been extensively studied for its potential therapeutic applications in various diseases, including cancer, inflammation, and neurodegenerative disorders.
Scientific Research Applications
Fluorescence Sensing and Molecular Interactions
Fluorescence Sensing for Iron(III) Ions : Joshi et al. (2015) synthesized coumarin-triazole derivatives exhibiting high sensitivity and selectivity for Fe³⁺ ions through fluorescence sensing. The compounds showed potential as turn-off fluorescence sensors, with specific interactions leading to the determination of Fe³⁺ in solutions, demonstrating their utility in analytical chemistry and environmental monitoring Joshi et al., 2015.
Metal Ion Detection : Another study by Joshi et al. (2016) reported the synthesis of a coumarin derivative with enhanced fluorescence properties, capable of detecting Fe³⁺ and Cu²⁺ ions in aqueous solutions. The research highlighted the compound's application in detecting and quantifying trace amounts of metal ions, which is crucial for water quality assessment and pollution control Joshi et al., 2016.
Synthesis and Chemical Properties
Synthetic Methodologies and Characterization : Research on the synthesis and electronic spectra of 3-hetaryl substituted coumarin derivatives by Deligeorgiev et al. (2008) explored their potential as fluorescent probes. This work is significant for the development of new materials for molecular biology and medicine, indicating the compound's role in the creation of probes for biological imaging Deligeorgiev et al., 2008.
Antimicrobial and Antiviral Applications : A study by Pavurala et al. (2018) focused on the synthesis of bis coumarinyl bis triazolothiadiazinyl ethane derivatives, evaluating their antiviral activity. This research contributes to the development of new antiviral agents, showcasing the compound's potential in pharmaceutical applications, particularly in creating treatments for viral infections Pavurala et al., 2018.
Properties
IUPAC Name |
7-hydroxy-3-(2-methyl-1,3-thiazol-4-yl)-2-(trifluoromethyl)chromen-4-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H8F3NO3S/c1-6-18-9(5-22-6)11-12(20)8-3-2-7(19)4-10(8)21-13(11)14(15,16)17/h2-5,19H,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FDGPZXWQGFWDKO-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CS1)C2=C(OC3=C(C2=O)C=CC(=C3)O)C(F)(F)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H8F3NO3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.28 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![2-(2-fluorobenzyl)-8-(p-tolyl)-7,8-dihydroimidazo[2,1-c][1,2,4]triazine-3,4(2H,6H)-dione](/img/structure/B2354659.png)
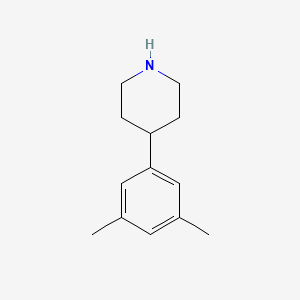
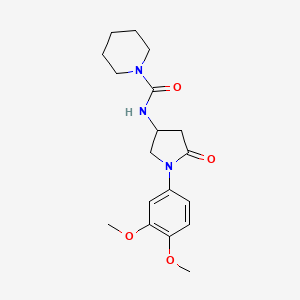
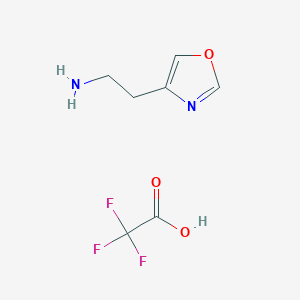
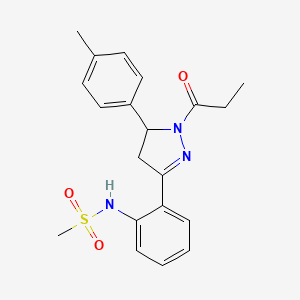
![N'-(4,5-dimethylbenzo[d]thiazol-2-yl)-4-((2-methylpiperidin-1-yl)sulfonyl)benzohydrazide](/img/structure/B2354667.png)


![2-(2-(Diethylamino)ethyl)-1-(4-isopropylphenyl)-6-methoxy-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B2354673.png)
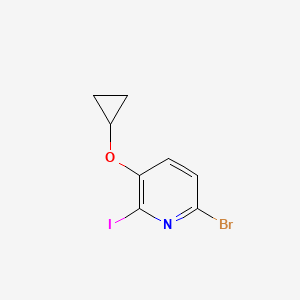
![1-(benzo[d]isoxazol-3-yl)-N-(2-chloro-4-methylphenyl)methanesulfonamide](/img/structure/B2354677.png)
![3-[5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]propanenitrile](/img/structure/B2354678.png)
![N-(6,7-dihydro-[1,4]dioxino[2',3':4,5]benzo[1,2-d]thiazol-2-yl)-3-phenyl-N-(pyridin-3-ylmethyl)propanamide](/img/structure/B2354679.png)
